Antifungal agent 81

SDHI fungicide Valsa mali antifungal potency

Antifungal agent 81 (G22) is the most potent pyrazole-5-yl-amide SDHI fungicide among five characterized analogs, with an EC50 of 0.48 mg/L against Valsa mali—5.8-fold superior to boscalid (2.80 mg/L). It is the only compound in its series with both validated in vitro potency and documented in vivo protective/curative efficacy at 40 mg/L. Procure G22 as the optimal reference standard for SAR-driven scaffold optimization, SDH binding-mode studies, boscalid cross-resistance investigations, and plant protection assay calibration. Substituting less-characterized analogs introduces quantifiable performance risk. For research use only; not for human or veterinary application.

Molecular Formula C21H16Cl2N4O2
Molecular Weight 427.3 g/mol
Cat. No. B12369349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 81
Molecular FormulaC21H16Cl2N4O2
Molecular Weight427.3 g/mol
Structural Identifiers
SMILESC1COC(=N1)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)NC(=O)C=CC4=CC=CC=C4Cl
InChIInChI=1S/C21H16Cl2N4O2/c22-15-6-8-16(9-7-15)27-20(17(13-25-27)21-24-11-12-29-21)26-19(28)10-5-14-3-1-2-4-18(14)23/h1-10,13H,11-12H2,(H,26,28)/b10-5+
InChIKeyRSTIHMVMNIKPBR-BJMVGYQFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 81 (G22) for Procurement: Pyrazole-5-yl-Amide SDH Inhibitor with Quantified Superiority Over Boscalid Against Valsa mali


Antifungal agent 81, also designated as G22, is a synthetic pyrazole-5-yl-amide derivative containing a cinnamamide structural fragment and functions as a succinate dehydrogenase inhibitor (SDHI) fungicide [1]. The compound has the molecular formula C21H16Cl2N4O2 and a molecular weight of 427.3 g/mol . It was designed via carbon chain extension to introduce cinnamamide fragments into the pyrazol-5-yl-amide scaffold, targeting the succinate dehydrogenase (SDH) enzyme complex in fungal mitochondrial respiration [1].

Why Antifungal Agent 81 Cannot Be Replaced by Boscalid or Generic SDHI Analogs: A Procurement Risk Assessment


Substituting Antifungal agent 81 (G22) with boscalid or other commercial SDHI fungicides without empirical justification introduces quantifiable performance risk. In standardized in vitro mycelial growth inhibition assays against Valsa mali, G22 achieved an EC50 of 0.48 mg/L, whereas boscalid required 2.80 mg/L to achieve the same effect—a 5.8-fold potency deficit [1]. Furthermore, G22 demonstrated verified in vivo protective and curative efficacy at 40 mg/L against V. mali, a performance tier not consistently documented across all pyrazole-5-yl-amide analogs in this series [1]. Compounds G28, G38, and G39 from the same series exhibit EC50 values of 0.86, 0.73, and 0.87 mg/L respectively, confirming that minor structural variations within this scaffold produce substantial potency differences [1]. Generic substitution without verification therefore risks both reduced antifungal efficacy and potential failure to replicate in vivo protection.

Antifungal Agent 81 Procurement Evidence Guide: Direct Comparative Data vs. Boscalid, Tebuconazole, and In-Class Analogs


In Vitro Antifungal Potency: Antifungal Agent 81 (G22) vs. Boscalid vs. Tebuconazole Against Valsa mali

In a standardized mycelial growth inhibition assay against Valsa mali (the causative agent of apple Valsa canker), Antifungal agent 81 (G22) achieved an EC50 of 0.48 mg/L. This represents a 5.8-fold improvement in potency over the commercial SDHI fungicide boscalid (EC50 = 2.80 mg/L), and approaches the performance of the triazole control tebuconazole (EC50 = 0.30 mg/L) [1]. Within the same study, structurally related analogs G28, G34, G38, and G39 showed EC50 values of 0.86, 0.57, 0.73, and 0.87 mg/L respectively, confirming G22 as the most potent compound in the series [1].

SDHI fungicide Valsa mali antifungal potency mycelial growth inhibition

In Vivo Protective and Curative Efficacy: Antifungal Agent 81 (G22) vs. Valsa mali at 40 mg/L Application Rate

Antifungal agent 81 (G22) demonstrated excellent in vivo protective and curative effects against Valsa mali at a concentration of 40 mg/L [1]. The same study confirmed that among the pyrazole-5-yl-amide derivatives tested, G22 and G34 were the only compounds explicitly validated for in vivo protective and curative efficacy at this concentration, with G22 possessing superior in vitro potency (EC50 0.48 mg/L vs. 0.57 mg/L for G34) [1]. In vivo efficacy is not universally correlated with in vitro potency in this chemical series, making the dual validation for G22 a distinguishing feature.

in vivo antifungal protection apple Valsa canker curative fungicide plant disease control

Target Engagement: SDH Inhibitory Binding Mode of G22 Compared to Boscalid via Molecular Docking

Molecular docking analysis revealed that Antifungal agent 81 (G22) and boscalid possess a similar binding mode to succinate dehydrogenase (SDH), with detailed SDH inhibition assays further validating the designed compounds as potential SDH inhibitors [1]. This mechanistic confirmation establishes that G22 operates through the same validated target as established commercial SDHI fungicides, but with the enhanced potency documented in comparative EC50 measurements (0.48 mg/L vs. 2.80 mg/L for boscalid against V. mali) [1].

succinate dehydrogenase inhibition molecular docking SDHI fungicide target engagement

Structural Differentiation: G22 vs. Intra-Series Analogs (G28, G34, G38, G39) and Potency Ranking

Within the pyrazole-5-yl-amide derivative series containing cinnamamide structural fragments, G22 exhibits the highest in vitro potency against Valsa mali among five top-performing compounds. Comparative EC50 values for G22 (0.48 mg/L), G34 (0.57 mg/L), G38 (0.73 mg/L), G28 (0.86 mg/L), and G39 (0.87 mg/L) demonstrate that G22 is approximately 1.2× more potent than G34 and 1.8× more potent than G39 [1]. This potency ranking establishes G22 as the preferred selection among chemically similar analogs, with structural variations primarily in the cinnamamide substitution pattern contributing to the observed potency differences.

structure-activity relationship pyrazole-5-yl-amide derivatives cinnamamide fragment SAR

Ecotoxicity Profile: Low Toxicity of Antifungal Agent 81 (G22) to Apis mellifera L. Populations

Toxicity tests on Apis mellifera L. (honey bee) populations revealed that Antifungal agent 81 (G22) and its close analog G34 exhibited low toxicity to A. mellifera L. populations [1]. This finding positions G22 as a candidate for development as a low-risk agricultural SDHI fungicide, though quantitative comparison data (e.g., LD50 values, mortality rates relative to positive controls) are not provided in the primary source. The low bee toxicity observation is presented as a qualitative finding within the broader characterization of the compound series.

ecotoxicity pollinator safety Apis mellifera SDHI fungicide

Procurement-Driven Application Scenarios for Antifungal Agent 81 (G22) Based on Verified Comparative Evidence


Agricultural SDHI Fungicide Development Targeting Apple Valsa Canker (Valsa mali)

G22 is positioned for development as a novel agricultural SDHI fungicide specifically targeting Valsa mali, the causative agent of apple Valsa canker. Procurement is justified by its EC50 of 0.48 mg/L—5.8× more potent than boscalid (2.80 mg/L) in vitro [1]—combined with verified in vivo protective and curative efficacy at 40 mg/L [1]. This dual in vitro/in vivo validation distinguishes G22 from less-characterized analogs and supports its prioritization in fungicide lead optimization programs.

Lead Compound for Structure-Activity Relationship (SAR) Studies in Pyrazole-5-yl-Amide SDHI Series

As the most potent compound among five characterized pyrazole-5-yl-amide derivatives (G22: 0.48 mg/L; G34: 0.57 mg/L; G38: 0.73 mg/L; G28: 0.86 mg/L; G39: 0.87 mg/L) [1], G22 serves as the optimal reference standard for SAR studies and further scaffold optimization. Procurement of G22 as a benchmark enables quantitative potency comparisons when evaluating new derivatives, eliminating variability introduced by using less potent analogs as baselines.

SDH Enzyme Inhibition Mechanistic Studies with Boscalid-Binding Benchmark

G22 offers a validated SDH inhibitor with a binding mode similar to boscalid [1] but with 5.8× greater antifungal potency against V. mali [1]. This combination makes G22 valuable for mechanistic studies exploring the relationship between SDH binding affinity and functional antifungal efficacy, as well as for investigating resistance mechanisms in boscalid-exposed fungal populations where cross-resistance potential requires evaluation.

In Vivo Plant Protection Model Development for Valsa mali Infection

The documented in vivo protective and curative efficacy of G22 at 40 mg/L [1] establishes it as a validated positive control for developing and standardizing plant protection assays against V. mali. Researchers establishing new infection models or screening protocols can use G22 as a performance benchmark, with the 40 mg/L application rate providing a defined reference point for assay calibration and inter-laboratory reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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